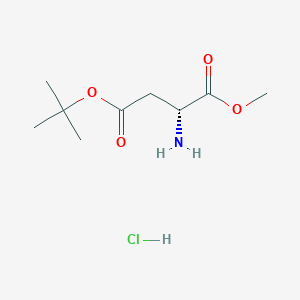
D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.69 g/mol. The purity is usually 95%.
The exact mass of the compound D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) is 239.0924357 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
H-D-Asp(OtBu)-OMe.HCl is utilized in the synthesis of bioactive molecules, particularly indole derivatives. These compounds are significant due to their presence in natural products and pharmaceuticals. They exhibit a range of biological activities and are used in the treatment of cancer, microbial infections, and various disorders .
Development of Pharmaceuticals
The compound serves as a precursor in the development of pharmaceuticals. Its role in the synthesis of complex molecules is crucial, especially in creating drugs with indole structures, which are common in many therapeutic agents .
Research in Heterocyclic Chemistry
In heterocyclic chemistry, H-D-Asp(OtBu)-OMe.HCl is a key reagent for constructing heterocycles like indoles and imidazoles. These heterocycles are foundational structures in many functional molecules used across different fields, including medicine and materials science .
Catalysis and Green Chemistry
This compound is also important in catalysis and green chemistry applications. It is involved in reactions that form the basis of environmentally friendly synthesis methods, contributing to sustainable chemical practices .
Antioxidant and Antibacterial Studies
H-D-Asp(OtBu)-OMe.HCl is used in the synthesis of compounds with antioxidant and antibacterial properties. These synthesized compounds are then tested for their efficacy in scavenging free radicals and chelating metals, which is vital in developing new treatments and preserving food .
Educational and Methodological Research
Lastly, it is used in educational settings and methodological research to teach and develop new synthetic routes. This helps in advancing organic chemistry education and research methodologies .
Wirkmechanismus
Target of Action
The primary target of ®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride, also known as D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride, is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are glutamate-gated transmembrane ion channels that play essential roles in synaptic plasticity and memory function . They are widely distributed in the central nervous system (CNS) and have also been found to be up-regulated in a variety of cancer cells and tumors .
Mode of Action
The compound acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate, the neurotransmitter which normally acts at that receptor . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, which then opens a non-specific cation channel. This allows the passage of Ca2+ and Na+ into the cell and K+ out of the cell .
Biochemical Pathways
The compound affects the glutamate/NMDAR axis, which has been shown to lead to acute lung injury, pulmonary hypertension, and diabetes . The specific metabolic role of the glutamate/nmdar axis is still unclear . In cancer cells, NMDA receptor antagonists have been found to affect cell viability and interfere with tumor growth .
Pharmacokinetics
It’s known that the compound is water-soluble , which may influence its bioavailability and distribution in the body.
Result of Action
The activation of NMDARs by this compound can lead to various cellular effects. For instance, in cancer cells, NMDA receptor antagonists have been found to inhibit growth by reducing or stopping NMDA receptor activity . Moreover, the addition of D-Ser, D-Ala, or D-Asp can significantly reverse the antiproliferative effect on human skin cells triggered by NMDA antagonists .
Eigenschaften
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2R)-2-aminobutanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYKWYAIJZEDNG-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

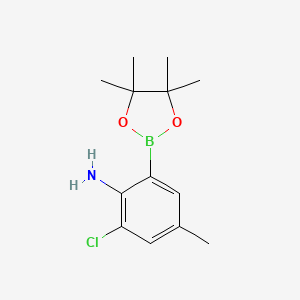
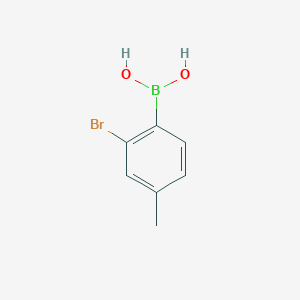
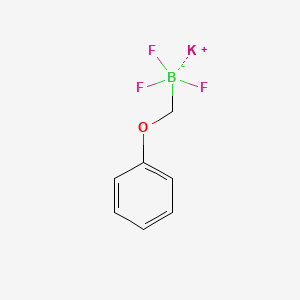
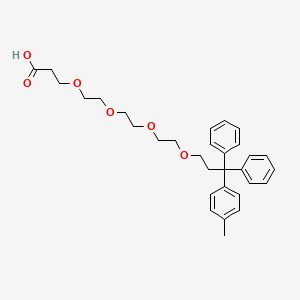
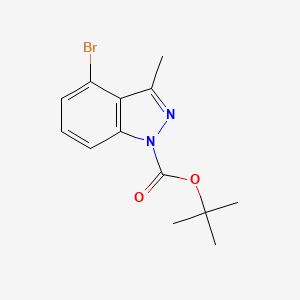

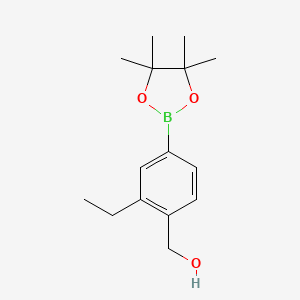

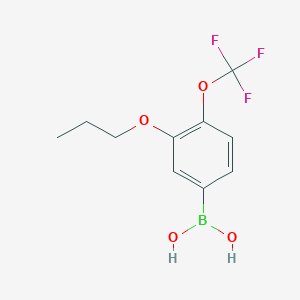
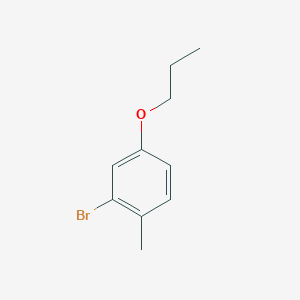

![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)
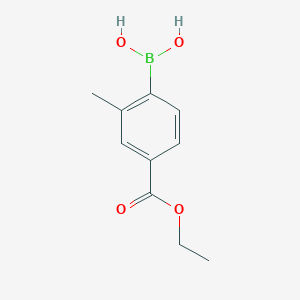
![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)